molecular formula C8H5F2NS B12631494 3,5-Difluoro-4-methylsulfanylbenzonitrile CAS No. 918967-38-1

3,5-Difluoro-4-methylsulfanylbenzonitrile

Cat. No.: B12631494
CAS No.: 918967-38-1
M. Wt: 185.20 g/mol
InChI Key: CAYYTTZRKZPRCS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H5F2NS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methylsulfanylbenzonitrile typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzonitrile core. One common method includes the reaction of 3,5-difluorobenzonitrile with a methylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylsulfanylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Difluoro-4-methylsulfanylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methylsulfanylbenzonitrile is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918967-38-1

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

3,5-difluoro-4-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3

InChI Key

CAYYTTZRKZPRCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

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